molecular formula C10H8N2O2 B182471 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 62567-42-4

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Cat. No. B182471
CAS RN: 62567-42-4
M. Wt: 188.18 g/mol
InChI Key: GJRPKRBVSRCFPC-FPLPWBNLSA-N
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Patent
US04528371

Procedure details

A 20% w/v solution of potassium hydroxide cooled to 5° was added slowly to a cooled (5°) 50% aqueous solution of glyoxylic acid (1184 g, 8 mol) until the mixture had pH 9, with external cooling to maintain the temperature below 25°. 2-Hydroxyacetophenone (1089 g, 8 mol) was poured into a solution of potassium hydroxide (783 g) in water (2580 ml), this mixture was added to the glyoxylic acid-potassium hydroxide solution and the resultant mixture was stirred at room temperature for 4 hours. The pH was adjusted to pH 8, with external cooling, by the addition of concentrated sulphuric acid (330 ml). An inorganic sediment was removed by filtration, the filtrate was extracted with dichloromethane (3000 ml) and concentrated sulphuric acid (100 ml) was added with external cooling to the aqueous phase to give a mixture with pH 4.5. A solid precipitated out during this process. Concentrated aqueous ammonia (28% w/w) was added with external cooling until the mixture had pH 8. The precipitate dissolved during this addition. Aqueous hydrazine hydrate (64% w/w, 402.4 g, 8 mol) was added, the mixture was heated under reflux for 3 hours and allowed to cool to room temperature. The solid was filtered off, washed with water and 2-propanol and dried to give 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (811 g, 54%) m.p. 294°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1184 g
Type
reactant
Reaction Step Two
Quantity
1089 g
Type
reactant
Reaction Step Three
Quantity
783 g
Type
reactant
Reaction Step Three
Name
Quantity
2580 mL
Type
solvent
Reaction Step Three
Name
glyoxylic acid potassium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
330 mL
Type
reactant
Reaction Step Six
Quantity
402.4 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[C:3]([OH:7])(=O)[CH:4]=O.O[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.C(O)(=O)C=O.[OH-].[K+].S(=O)(=O)(O)O.O.[NH2:31][NH2:32]>O>[OH:1][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:10]1[CH:9]=[CH:4][C:3](=[O:7])[NH:31][N:32]=1 |f:0.1,4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1184 g
Type
reactant
Smiles
C(C=O)(=O)O
Step Three
Name
Quantity
1089 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
783 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2580 mL
Type
solvent
Smiles
O
Step Four
Name
glyoxylic acid potassium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O.[OH-].[K+]
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
330 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
402.4 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5°
ADDITION
Type
ADDITION
Details
was added slowly to
TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 25°
CUSTOM
Type
CUSTOM
Details
An inorganic sediment was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with dichloromethane (3000 ml) and concentrated sulphuric acid (100 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
with external cooling to the aqueous phase
CUSTOM
Type
CUSTOM
Details
to give a mixture with pH 4.5
CUSTOM
Type
CUSTOM
Details
A solid precipitated out during this process
ADDITION
Type
ADDITION
Details
Concentrated aqueous ammonia (28% w/w) was added
TEMPERATURE
Type
TEMPERATURE
Details
with external cooling until the mixture
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate dissolved during this addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water and 2-propanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 811 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.